molecular formula C15H19FN2OS B3960823 N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide

N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide

Cat. No. B3960823
M. Wt: 294.4 g/mol
InChI Key: KNZQYSHZIBDYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide, also known as EF-1, is a chemical compound that has been extensively studied for its potential use in scientific research. EF-1 is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide acts as an HDAC inhibitor by binding to the active site of the enzyme and preventing it from removing acetyl groups from histone proteins. This leads to an increase in the acetylation of histone proteins, which can alter gene expression and lead to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the activation of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on gene expression. However, this compound can also have off-target effects on other enzymes and proteins, which can complicate interpretation of experimental results. Additionally, this compound can be difficult to synthesize and may be expensive to obtain.

Future Directions

There are several future directions for research on N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide, including:
1. Further investigation of its potential therapeutic applications in cancer and other diseases.
2. Development of more efficient synthesis methods for this compound.
3. Exploration of its effects on other cellular processes and signaling pathways.
4. Investigation of its potential as a tool for studying epigenetic regulation of gene expression.
5. Examination of its effects on non-cancerous cells and tissues, to better understand its potential side effects and limitations.
In conclusion, this compound is a promising compound for scientific research, with potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Scientific Research Applications

N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other disorders.

properties

IUPAC Name

N-(2-ethylpiperidine-1-carbothioyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2OS/c1-2-13-5-3-4-10-18(13)15(20)17-14(19)11-6-8-12(16)9-7-11/h6-9,13H,2-5,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZQYSHZIBDYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide
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N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide
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N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide
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N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide
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N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide
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N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-fluorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.